methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride
Description
Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride is a substituted phenylacetate derivative with a methoxy group at position 3 and an amino group at position 4 on the aromatic ring. This compound belongs to a class of intermediates widely used in pharmaceutical synthesis, particularly in the development of analgesics, anti-inflammatory agents, and central nervous system (CNS) therapeutics. Its hydrochloride salt form enhances solubility and stability, making it suitable for industrial applications .
Properties
IUPAC Name |
methyl 2-(4-amino-3-methoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJTQBJIXTNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride typically involves the esterification of 4-amino-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl (2S)-2-Amino-2-(3-Methoxyphenyl)Acetate Hydrochloride (CAS 1391408-07-3)
Structural Differences :
- The amino group is attached to the α-carbon of the acetate chain rather than the phenyl ring.
- The phenyl ring has a single methoxy group at position 3.
Key Properties :
- Molecular Formula: C₁₀H₁₄ClNO₃
- Applications: Used as a chiral intermediate in asymmetric synthesis for CNS-targeting drugs.
- Research Findings: Demonstrates higher enantiomeric purity (>99%) compared to non-chiral analogs, which is critical for reducing off-target effects in drug candidates .
Methyl 2-(4-Hydrazinylphenyl)Acetate Hydrochloride (CAS 89148-88-9)
Structural Differences :
- A hydrazinyl group replaces the amino group at position 4 on the phenyl ring.
Key Properties :
Methyl 2-(2-Amino-1,3-Thiazol-4-yl)Acetate Hydrochloride
Structural Differences :
- The phenyl ring is replaced by a 1,3-thiazole ring with an amino group at position 2.
Key Properties :
Methyl 2-(3,4-Dichlorophenyl)-2-(Methylamino)Acetate Hydrochloride (CAS 1251922-87-8)
Structural Differences :
- Dichloro substituents at positions 3 and 4 on the phenyl ring, with a methylamino group on the acetate chain.
Key Properties :
- Molecular Formula: C₁₀H₁₂Cl₃NO₂
- Applications: Investigated for antipsychotic activity due to its structural similarity to dopamine receptor ligands.
- Research Findings: Chlorine atoms increase lipophilicity, enhancing blood-brain barrier permeability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|---|
| Methyl 2-(4-amino-3-methoxyphenyl)acetate HCl | Not Available | C₁₀H₁₄ClNO₃ (Inferred) | 4-Amino, 3-methoxy (phenyl) | Pharmaceutical intermediates |
| Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate HCl | 1391408-07-3 | C₁₀H₁₄ClNO₃ | α-Amino, 3-methoxy (phenyl) | Chiral drug synthesis |
| Methyl 2-(4-hydrazinylphenyl)acetate HCl | 89148-88-9 | C₉H₁₃ClN₂O₂ | 4-Hydrazinyl (phenyl) | MOFs, antimicrobial agents |
| Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate HCl | Not Available | C₆H₉ClN₂O₂S | 2-Amino (thiazole) | Antibiotic synthesis |
| Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate HCl | 1251922-87-8 | C₁₀H₁₂Cl₃NO₂ | 3,4-Dichloro (phenyl), methylamino | CNS drug candidates |
Research Findings and Implications
- Substituent Effects: Amino and methoxy groups on the phenyl ring (as in the target compound) likely improve water solubility and hydrogen-bonding capacity, whereas thiazole or chlorine substituents enhance lipophilicity and stability .
- Synthetic Utility: The hydrochloride salt form is preferred in industrial processes due to its non-hygroscopic nature and ease of purification .
Biological Activity
Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
The biological activity of methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound exhibits the ability to inhibit specific enzymes related to inflammatory pathways, thereby potentially reducing inflammation. This interaction is facilitated by the methoxy group present in its structure, which enhances solubility and reactivity with biological targets compared to similar compounds.
Biological Effects
Research indicates that methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride may have several notable biological effects:
- Anti-inflammatory Activity : By inhibiting enzymes involved in inflammatory processes, the compound may alleviate symptoms associated with inflammatory diseases.
- Antitumor Potential : Preliminary studies suggest that derivatives of this compound exhibit moderate anti-proliferative effects on cancer cells, indicating potential as an antitumor agent .
- Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative disease contexts .
Comparative Analysis
To better understand the uniqueness and potential applications of methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride, a comparison with similar compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride | Contains a methoxy group enhancing solubility | Anti-inflammatory, antitumor potential |
| Methyl amino(3-methylphenyl)acetate hydrochloride | Lacks methoxy substitution | Moderate anti-inflammatory effects |
| Methyl amino(3-fluorophenyl)acetate | Fluorine substitution may alter pharmacokinetics | Varies; less studied compared to methoxy derivatives |
Research Findings and Case Studies
Several studies have investigated the biological activities of methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride and its analogs:
- Inflammation Reduction Study : A study demonstrated that methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride significantly reduced markers of inflammation in vitro. The compound inhibited cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Antitumor Activity Assessment : In a series of assays conducted on various cancer cell lines, derivatives of this compound showed IC50 values ranging from 0.5 to 1.5 µM, indicating moderate cytotoxicity against tumor cells. The results suggest that structural modifications could enhance its antitumor efficacy .
- Neuroprotective Effects Evaluation : Research involving neuronal cell cultures exposed to oxidative stress revealed that methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride provided significant protection against cell death, highlighting its potential use in neuroprotection strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
